molecular formula C12H18N4 B11790160 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine

Cat. No.: B11790160
M. Wt: 218.30 g/mol
InChI Key: ULOSNYQBRUZRMV-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a pyrimidine ring substituted with a cyclopropyl and a methyl group, which contributes to its unique chemical properties.

Chemical Reactions Analysis

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drugs targeting specific diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the cyclopropyl and methyl groups contribute to its binding affinity and selectivity towards certain proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolizines: These compounds have a similar pyrrolidine ring but differ in their substitution patterns and biological activities.

    Pyrrolidine-2-one: This derivative has a carbonyl group, which significantly alters its chemical properties and applications.

    Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive in certain chemical reactions. The unique combination of the cyclopropyl and methyl groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

1-(2-cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine

InChI

InChI=1S/C12H18N4/c1-8-6-11(16-5-4-10(13)7-16)15-12(14-8)9-2-3-9/h6,9-10H,2-5,7,13H2,1H3

InChI Key

ULOSNYQBRUZRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCC(C3)N

Origin of Product

United States

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